2,2,3,3-Tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate is a chemical compound with the molecular formula C15H11O4F4Br and a molecular weight of 411.143 g/mol . This compound is characterized by the presence of a furoate ester linked to a bromophenoxy methyl group and a tetrafluoropropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(2-bromophenoxy)methyl]-2-furoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The furoate ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenoxy group can participate in binding interactions, while the furoate ester and tetrafluoropropyl groups can influence the compound’s reactivity and stability. The exact pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate include:
2,2,3,3-tetrafluoropropyl 5-[(2-chlorophenoxy)methyl]-2-furoate: Similar structure but with a chlorine atom instead of bromine.
2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenoxy)methyl]-2-furoate: Similar structure but with a fluorine atom instead of bromine.
2,2,3,3-tetrafluoropropyl 5-[(2-iodophenoxy)methyl]-2-furoate: Similar structure but with an iodine atom instead of bromine. The uniqueness of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C15H11BrF4O4 |
---|---|
Molekulargewicht |
411.14 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H11BrF4O4/c16-10-3-1-2-4-11(10)22-7-9-5-6-12(24-9)13(21)23-8-15(19,20)14(17)18/h1-6,14H,7-8H2 |
InChI-Schlüssel |
KSPXHWZTGCBYQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)OCC(C(F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.